BenchChemオンラインストアへようこそ!

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide

Oncology Drug Resistance AXL Kinase

This precise quinoline-2-carboxamide-pyrazole scaffold demonstrates an 80-fold potency increase over gallium-based chemotypes in resistant A549 cells and simultaneously suppresses AXL kinase expression. With a defined IC50 of 2.53 µM against CYP1A2, it serves as a critical reference standard for SAR-driven safety profiling. Insist on this exact CAS 2034602-50-9 structure—even minor analog substitutions can nullify the 67% efficacy advantage observed in chemo-sensitization studies.

Molecular Formula C19H16N6O
Molecular Weight 344.378
CAS No. 2034602-50-9
Cat. No. B2748516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide
CAS2034602-50-9
Molecular FormulaC19H16N6O
Molecular Weight344.378
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C19H16N6O/c1-25-14(10-17(24-25)18-12-20-8-9-21-18)11-22-19(26)16-7-6-13-4-2-3-5-15(13)23-16/h2-10,12H,11H2,1H3,(H,22,26)
InChIKeyCLLAEJHVNKHQOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide: A Quinolyl-Pyrazole Scaffold with Evidence of Targeted Anti-Proliferative Potency


N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide (CAS 2034602-50-9), systematically cataloged as compound 5476423, is a synthetic small molecule featuring a quinoline-2-carboxamide core linked via a methylene bridge to a pyrazole ring, which is further substituted with pyrazin-2-yl and N-methyl groups. It is classified within the quinoline-pyrazole hybrid class and has been explicitly characterized as a lead compound with potential anti-proliferative effects against gallium-resistant lung cancer through an AXL kinase pathway [1]. Its structure and initial biological annotation are indexed in authoritative databases, linking it to mechanisms involving kinase pathway modulation and enzyme inhibition [2][3].

Why N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide Cannot Be Interchanged with Generic In-Class Analogs


Within the quinoline-pyrazole hybrid space, minor structural modifications can drastically alter biological potency and target engagement profiles, making generic substitution a high-risk procurement strategy. The compound's specific arrangement of a quinoline-2-carboxamide, a methylene spacer, and a pyrazin-2-yl substituted pyrazole core distinguishes it from analogs based on naphthalene, tetrazole, or alternative heterocyclic linkages. As demonstrated in a direct comparative study, this precise scaffold conferred an 80-fold increase in potency relative to a gallium-based chemotype, vastly outperforming a closely related naphthalene-tetrazole comparator (compound 7919469) which achieved only a 13-fold increase in the same assay [1]. Furthermore, its off-target interaction profile, including specific CYP enzyme inhibition, is unique to its structure and cannot be assumed for other derivatives [2]. These quantitative and structural distinctions underscore that even compounds within the same general family cannot be considered functionally interchangeable for procurement purposes.

Quantitative Differential Evidence Guide for Procuring N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide


Superior Potency in Gallium-Resistant Lung Cancer: 80-Fold Increase Over Gallium Acetylacetonate vs. a 13-Fold Increase for the Lead Analog 7919469

In a direct head-to-head study using gallium-resistant human lung adenocarcinoma (A549) cells, target compound 5476423 demonstrated an 80-fold increased potency compared to gallium acetylacetonate (GaAcAc). Under identical conditions, the comparator analog compound 7919469 (a naphthalene-tetrazole scaffold) achieved only a 13-fold increase. This represents a >6-fold superiority in fold-potency gain for the target compound over the next-best lead from the same screening campaign [1].

Oncology Drug Resistance AXL Kinase

Combination Therapy Potential: 2-Fold Sensitization of Gallium-Resistant Cells to GaAcAc vs. 1.2-Fold for Analog 7919469

Beyond its single-agent potency, the target compound also demonstrated superior performance in a combination regimen. When co-administered with GaAcAc, the efficacy of GaAcAc against resistant cells was increased by 2-fold in the presence of compound 5476423, compared to only a 1.2-fold increase with the comparator 7919469. This indicates a 67% greater chemo-sensitization effect for the target compound [1].

Combination Therapy Drug Sensitization Gallium Resistance

Mechanistic Differentiation: AXL Protein Suppression in Resistant Cells Correlated with Superior Anti-Proliferative Effect

The study provides mechanistic evidence that the elevated expression of AXL protein in gallium-resistant cells is a key resistance driver. Treatment with the target compound 5476423 significantly suppressed AXL protein levels in resistant cells, a correlation not attributed to the less potent analog 7919469 in the same study. While the abstract does not provide a direct quantitative comparison of AXL suppression between the two leads, the class-level inference is that the scaffold of 5476423 is more effective at engaging the resistance pathway [1].

AXL Kinase Biomarker Modulation Drug Resistance Mechanism

CYP1A2 Inhibition Profile: A Selective Off-Target Liability Differentiating from Pan-CYP Inhibitors

In a time-dependent inhibition assay using human liver microsomes, the target compound inhibited CYP1A2 with an IC50 of 2.53 µM after a 0.5-hour preincubation with NADPH [1]. While no direct comparator data is available from the same study, this potency is considered moderate and indicates a specific, rather than broad, CYP inhibition liability. This is a crucial differentiation point against other quinoline derivatives, which are often associated with potent, broad-spectrum CYP inhibition (class-level inference). The compound also showed weak or no activity against MAO-A (IC50 > 100 µM) [2].

Drug Metabolism CYP450 Inhibition Drug-Drug Interactions

Key Application Scenarios for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide Based on Quantitative Evidence


Lead Compound for Overcoming Gallium Resistance in Non-Small Cell Lung Cancer (NSCLC) Research

Given its 80-fold increase in potency over a gallium chemotype in resistant A549 cells, this compound is the preferred starting point for medicinal chemistry programs targeting gallium-resistant NSCLC. Its ability to simultaneously suppress AXL kinase expression provides a clear mechanistic axis for lead optimization [1].

Chemo-Sensitizer Probe in Combination Therapy Studies

The compound's demonstrated capacity to double the efficacy of GaAcAc in resistant cells, outperforming a close analog by 67%, makes it a valuable probe for studying the molecular mechanisms of chemo-sensitization and for screening synergistic drug combinations in resistant cancer models [1].

Pharmacological Tool for Investigating AXL-Mediated Resistance Pathways

The correlation between AXL protein suppression and anti-proliferative activity positions this compound as a useful chemical tool for dissecting the role of AXL kinase in acquired resistance beyond gallium-based therapies, particularly in lung adenocarcinoma models where AXL overexpression is a known escape mechanism [1].

Reference Standard for CYP1A2 Interaction Profiling in Quinoline-Pyrazole Hybrid Series

With a well-defined IC50 of 2.53 µM against CYP1A2, this compound serves as a reliable reference standard for benchmarking CYP inhibition liabilities when developing structure-activity relationship (SAR) tables for related quinoline-pyrazole hybrid series, ensuring novel derivatives achieve a better safety profile relative to this established baseline [2].

Quote Request

Request a Quote for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.